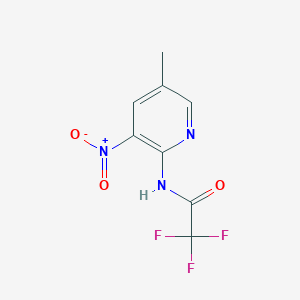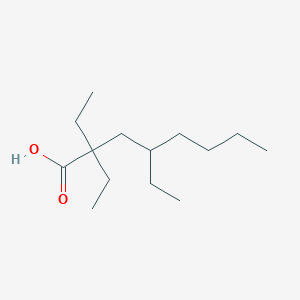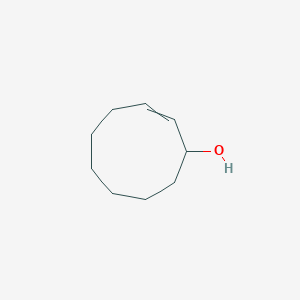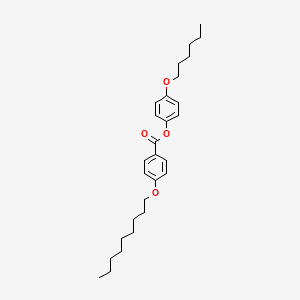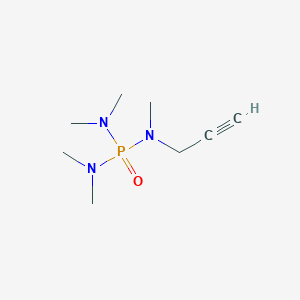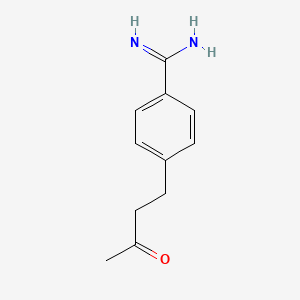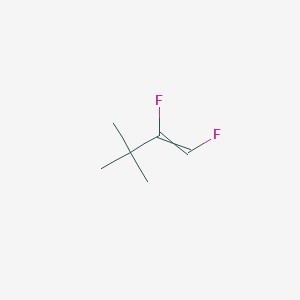
4-Methyl-2-(trimethylsilyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(trimethylsilyl)phenol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenol ring. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-(trimethylsilyl)phenol can be synthesized through several methods. One common approach involves the protection of phenols using trimethylsilyl chloride in the presence of a base such as triethylamine . This reaction typically proceeds via an S_N2-like mechanism, where the alcohol attacks the silicon atom, forming a trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection strategies. The use of chlorotrimethylsilane and a suitable base ensures efficient production, with the reaction conditions optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trimethylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Phenols with different substituents
Scientific Research Applications
4-Methyl-2-(trimethylsilyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trimethylsilyl)phenol involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the phenolic site. This protection is particularly useful in multi-step organic syntheses, where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)phenol
- 2-Amino-4-methylphenol, 2TMS derivative
Comparison
4-Methyl-2-(trimethylsilyl)phenol is unique due to the presence of both a methyl group and a trimethylsilyl group on the phenol ring. This combination provides distinct steric and electronic properties, making it more versatile in certain chemical reactions compared to its analogs .
Properties
CAS No. |
58933-96-3 |
|---|---|
Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
4-methyl-2-trimethylsilylphenol |
InChI |
InChI=1S/C10H16OSi/c1-8-5-6-9(11)10(7-8)12(2,3)4/h5-7,11H,1-4H3 |
InChI Key |
VRLOTVSORLJHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


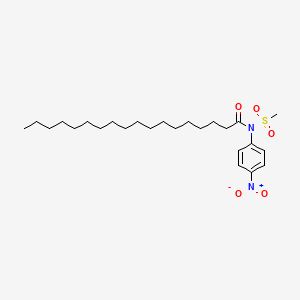
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
